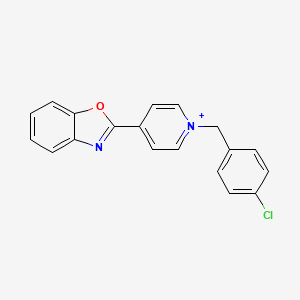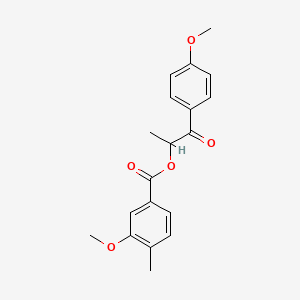
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 3-methoxy-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 3-methoxy-4-methylbenzoate is an organic compound that belongs to the ester class of chemicals. This compound is characterized by the presence of methoxy and methyl groups attached to a benzoate structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 3-methoxy-4-methylbenzoate typically involves esterification reactions. One common method involves the reaction of 4-methoxybenzoic acid with 3-methoxy-4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 3-methoxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 3-methoxy-4-methylbenzoic acid.
Reduction: Formation of 4-methoxybenzyl alcohol or 3-methoxy-4-methylbenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 3-methoxy-4-methylbenzoate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 3-methoxy-4-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acids and alcohols, which may interact with biological pathways. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzoic acid: Similar structure but lacks the ester linkage.
3-Methoxy-4-methylbenzoic acid: Similar structure but lacks the ester linkage.
Methyl 4-methoxybenzoate: Similar ester structure but different substitution pattern on the aromatic ring.
Uniqueness
2-(4-Methoxyphenyl)-1-methyl-2-oxoethyl 3-methoxy-4-methylbenzoate is unique due to the presence of both methoxy and methyl groups on the aromatic rings, as well as the ester linkage. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C19H20O5 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 3-methoxy-4-methylbenzoate |
InChI |
InChI=1S/C19H20O5/c1-12-5-6-15(11-17(12)23-4)19(21)24-13(2)18(20)14-7-9-16(22-3)10-8-14/h5-11,13H,1-4H3 |
Clave InChI |
WVVBJYPJNNWEAR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)OC(C)C(=O)C2=CC=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


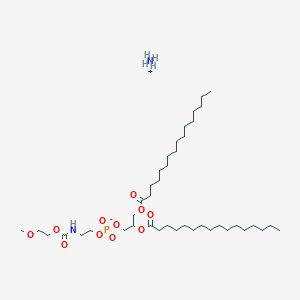
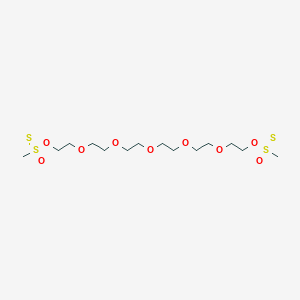
![6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol](/img/structure/B15282138.png)
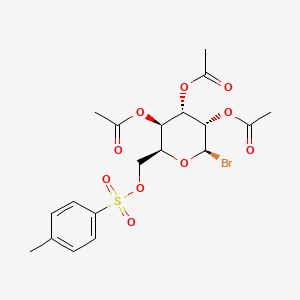
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-fluorobenzamide](/img/structure/B15282153.png)
![3-(1-Methyl-3-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282156.png)
![N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B15282162.png)
![1-methyl-2-{4-[4-(1H-pyrrol-1-yl)butanoyl]-1-piperazinyl}-1H-benzimidazole](/img/structure/B15282167.png)
![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B15282184.png)


![(1S,4R,Z)-3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15282196.png)
![2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid](/img/structure/B15282201.png)
